3-(Cyclohexylmethyl)piperazin-2-one

Physicochemical profiling Regioisomer comparison Lipophilicity

3-(Cyclohexylmethyl)piperazin-2-one (CAS 1501547-13-2) is a substituted piperazin-2-one bearing a cyclohexylmethyl group at the 3-position of the heterocyclic ring. The compound has a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol.

Molecular Formula C11H20N2O
Molecular Weight 196.294
CAS No. 1501547-13-2
Cat. No. B2907784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethyl)piperazin-2-one
CAS1501547-13-2
Molecular FormulaC11H20N2O
Molecular Weight196.294
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NCCN2
InChIInChI=1S/C11H20N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h9-10,12H,1-8H2,(H,13,14)
InChIKeyMWAZDIXAEWBVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylmethyl)piperazin-2-one (CAS 1501547-13-2): Procurement-Relevant Baseline for a Piperazin-2-one Scaffold


3-(Cyclohexylmethyl)piperazin-2-one (CAS 1501547-13-2) is a substituted piperazin-2-one bearing a cyclohexylmethyl group at the 3-position of the heterocyclic ring [1]. The compound has a molecular formula of C11H20N2O and a molecular weight of 196.29 g/mol [2]. Although direct quantitative biological profiling data for this specific compound remain scarce in the open literature, preliminary pharmacological screening has indicated potential as a CCR5 antagonist [3].

Why Generic 3-(Cyclohexylmethyl)piperazin-2-one Substitution Carries Scientific Risk


Simple substitution with other piperazin-2-one or piperazine derivatives is not scientifically defensible for this compound. The specific regioisomeric placement of the cyclohexylmethyl substituent at the 3-position, as opposed to the 1-position, demonstrably alters key physicochemical descriptors that govern molecular recognition, solubility, and metabolic stability. Even among close analogs, differences in hydrogen-bonding capacity, lipophilicity, and topological polar surface area (TPSA) can lead to divergent biological outcomes [1]. The following quantitative evidence substantiates why 3-(cyclohexylmethyl)piperazin-2-one must be considered as a distinct chemical entity, not an interchangeable member of its class.

3-(Cyclohexylmethyl)piperazin-2-one (1501547-13-2): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3- vs 1-(Cyclohexylmethyl)piperazin-2-one Lipophilicity (XLogP3)

The target compound, 3-(cyclohexylmethyl)piperazin-2-one, exhibits an XLogP3 value of 2.0 [1]. For the corresponding 1-substituted regioisomer, 1-(cyclohexylmethyl)piperazin-2-one (CAS 1251254-46-2), the XLogP3 is computed at 1.6 . This difference reflects the distinct electronic environment at the piperazin-2-one carbonyl, which alters the overall lipophilicity. A higher XLogP3 value for the 3-substituted isomer indicates greater predicted membrane permeability, which can be critical for intracellular target engagement.

Physicochemical profiling Regioisomer comparison Lipophilicity

Hydrogen-Bond Donor Count: Distinct Profile of 3-(Cyclohexylmethyl)piperazin-2-one vs. 1-Regioisomer

3-(Cyclohexylmethyl)piperazin-2-one possesses two hydrogen-bond donors [1], whereas 1-(cyclohexylmethyl)piperazin-2-one has only one hydrogen-bond donor [2]. This difference stems from the presence of a secondary amide proton in the 3-substituted isomer, absent in the 1-substituted analog where the cyclohexylmethyl group occupies the amide nitrogen. The extra donor capacity enhances the potential for specific intermolecular interactions with biological targets, which can improve binding affinity and selectivity.

Hydrogen bonding Drug-likeness Regioisomer differentiation

Topological Polar Surface Area (TPSA) Distinction Between 3- and 1-Substituted Piperazin-2-ones

The target compound records a TPSA of 41.1 Ų [1]. In contrast, 1-(cyclohexylmethyl)piperazin-2-one exhibits a TPSA of 32.3 Ų . The higher TPSA for the 3-substituted isomer reflects the more exposed polar amide functionality, which influences solubility and permeability. TPSA values above 40 Ų are often associated with improved aqueous solubility but may reduce passive membrane diffusion, a trade-off that must be evaluated for each project's needs.

Polar surface area Bioavailability Regioisomer

Piperazin-2-one Scaffold vs. Piperazine: Enhanced Electrophilicity and Hydrogen-Bonding Capacity

The piperazin-2-one scaffold (present in the target compound) introduces an amide carbonyl that is absent in the fully reduced piperazine analog (e.g., 1-(cyclohexylmethyl)piperazine, CAS 57184-23-3) [1]. This carbonyl contributes an additional hydrogen-bond acceptor (2 vs. 2, but the carbonyl acceptor has distinct geometry) and significantly alters the ring's electronic character. The computed TPSA for 1-(cyclohexylmethyl)piperazine is 15.3 Ų (vs. 41.1 Ų for the target), and XLogP3 is 2.8 (vs. 2.0), indicating a much more lipophilic, less polar profile [2]. These differences directly impact solubility, metabolic stability, and target interaction profiles.

Scaffold comparison Piperazin-2-one Electrophilicity

3-(Cyclohexylmethyl)piperazin-2-one (1501547-13-2): High-Value Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) and Lead Generation for CCR5-Mediated Diseases

The compound's structural features—two hydrogen-bond donors, two acceptors, and a computed TPSA of 41.1 Ų [1]—fit the profile of a high-quality fragment. It has been preliminarily identified as a CCR5 antagonist scaffold [2], making it a candidate for fragment growing or linking strategies targeting HIV entry, rheumatoid arthritis, or asthma.

Synthetic Intermediate for Regiospecific Piperazin-2-one Derivatives

The 3-substitution pattern presents distinct reactivity at the 1- and 4-nitrogen positions [1], enabling chemists to perform regioselective functionalization. This is in contrast to 1-substituted isomers, where a key nitrogen is already alkylated, limiting further derivatization options [2].

Physicochemical Probe Development for Structure-Activity Relationship (SAR) Studies

The quantified differences in XLogP3 (Δ = 0.4), TPSA (Δ = 8.8 Ų), and H-bond donor count (Δ = +1) relative to its 1-regioisomer [1] make this compound an excellent matched molecular pair for assessing how these specific parameters influence target binding and ADMET properties.

Scaffold-Hopping Starting Point from Piperazine to Piperazin-2-one Series

The piperazin-2-one scaffold offers a more electrophilic character than the saturated piperazine [1], enabling covalent or pseudo-covalent binding modes that are unattainable with piperazine analogues. This can be exploited to design irreversible inhibitors or improve residence time for validated piperazine-binding targets.

Quote Request

Request a Quote for 3-(Cyclohexylmethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.